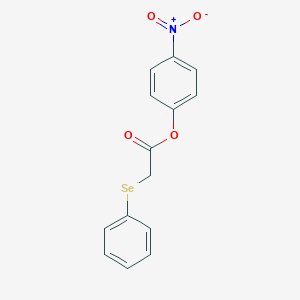

4-Nitrophenyl(phenylselenyl)acetate

Description

Properties

CAS No. |

104015-14-7 |

|---|---|

Molecular Formula |

C14H11NO4Se |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-phenylselanylacetate |

InChI |

InChI=1S/C14H11NO4Se/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2 |

InChI Key |

FLNINVYSBFZTTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

104015-14-7 |

Synonyms |

4-nitrophenyl(phenylselenyl)acetate nitrophenyl-Ph-selenyl-Ac p-nitrophenyl(phenylselenyl)acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of 4-nitrophenyl(phenylselenyl)acetate with analogous compounds:

Mechanistic Insights

- Hydrolysis Kinetics : The hydrolysis of 4-nitrophenyl esters is influenced by substituent size and electronic effects. For example, 4-nitrophenyl acetate undergoes rapid hydrolysis via nucleophilic attack by water or acetate ions, a process well-documented in esterase studies . In contrast, the phenylselenyl group in 4-nitrophenyl(phenylselenyl)acetate may slow hydrolysis due to steric hindrance or selenium’s electron-withdrawing effects, similar to trimethylacetate derivatives .

- Enzymatic Interactions: Bulky substituents (e.g., trimethylacetate) reduce binding affinity to enzymes like acetylcholinesterase, whereas smaller groups (e.g., acetate) enhance substrate turnover . The phenylselenyl group’s intermediate size and redox activity could enable unique interactions with selenoenzymes or metalloproteins .

Key Research Findings

Steric and Electronic Effects

- Trimethylacetate vs. Acetate : The trimethylacetate group in 4-nitrophenyl trimethylacetate increases steric hindrance, reducing hydrolysis rates by 90% compared to 4-nitrophenyl acetate .

- Chain Length Variations : 4-Nitrophenyl valerate’s longer aliphatic chain improves membrane permeability, making it suitable for in vivo butyrylcholinesterase studies .

Functional Group Modifications

- Propynyl Carbonate : The propynyl group in 4-nitrophenyl prop-2-yn-1-yl carbonate enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding its utility in bioconjugation .

Preparation Methods

Nucleophilic Displacement of Activated Esters

A primary route involves substituting a leaving group in an activated acetate derivative with a phenylselenyl moiety. For example, 4-nitrophenyl bromoacetate can react with sodium phenylselenide (NaSePh) in anhydrous tetrahydrofuran (THF) at −20°C to 0°C. The selenide ion attacks the electrophilic carbon, displacing bromide:

Key considerations:

Condensation via Acyl Chloride Intermediates

Another approach condenses phenylselenol with 4-nitrophenyl acetyl chloride under inert conditions. Phenylselenol, generated in situ by reducing diphenyl diselenide with sodium borohydride, reacts with the acyl chloride in dichloromethane at room temperature:

Challenges :

Coupling Reactions Using Carbodiimides

The carboxylic acid precursor, 4-nitrophenylacetic acid , can be activated with dicyclohexylcarbodiimide (DCC) and coupled to phenylselenol in the presence of 4-dimethylaminopyridine (DMAP):

Optimization :

-

Molar ratios : A 1.2:1 ratio of DCC to acid minimizes unreacted starting material.

-

Side products : Dicyclohexylurea precipitates and is removed via filtration.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |

|---|---|---|---|---|---|

| Nucleophilic Displacement | NaSePh, THF | −20°C to 0°C, 4–6 h | 65–75 | ≥95% | Short reaction time; minimal by-products |

| Acyl Chloride Condensation | PhSeH, CH₂Cl₂, Et₃N | RT, 12 h | 50–60 | ≥90% | Avoids handling sensitive selenide salts |

| DCC-Mediated Coupling | DCC, DMAP, CH₂Cl₂ | 0°C to RT, 24 h | 70–80 | ≥98% | High purity; scalable |

Notes :

-

Nucleophilic displacement is optimal for small-scale synthesis due to rapid kinetics.

-

DCC coupling offers superior purity but requires rigorous exclusion of moisture.

Purification and Characterization

Workup Procedures

Analytical Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, 2H, Ar-H), 7.45–7.32 (m, 5H, SePh), 4.32 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).

Industrial Scalability and Cost

-

Cost Drivers : Sodium phenylselenide (~$200/g) and anhydrous solvents dominate expenses.

-

Scalability : The DCC method is most amenable to scale-up, though reagent costs may limit commercial viability.

Emerging Methodologies

Recent advances in electrochemical selenylation and flow chemistry could reduce reliance on hazardous reagents. For instance, electrochemical generation of PhSe⁻ from diphenyl diselenide avoids pre-formed selenide salts .

Q & A

Basic Research Questions

Q. How is 4-nitrophenyl acetate (4-NPA) utilized as a substrate in enzyme activity assays?

- Methodological Answer : 4-NPA is a chromogenic substrate widely used to measure esterase, lipase, and carbonic anhydrase activity. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which exhibits a strong absorbance at 400–410 nm (ε ≈ 16,000 M⁻¹cm⁻¹ at pH 7.0–8.0). Researchers typically prepare a 1–5 mM solution of 4-NPA in acetonitrile or DMSO and dilute it in buffer (e.g., Tris-HCl, pH 8.0) to initiate the reaction. Activity is quantified by tracking absorbance changes over time .

- Key Considerations :

- Substrate stability: 4-NPA is sensitive to hydrolysis in aqueous buffers, so pre-incubation without enzyme is necessary to establish baseline rates .

- Temperature control: Reactions are typically conducted at 25–37°C, with enzyme activity reported as µmol product/min/mg protein .

Q. What synthetic routes are available for 4-nitrophenyl acetate, and how do yields vary?

- Methodological Answer : 4-NPA is synthesized via two primary methods:

Chemical synthesis : Acetylation of 4-nitrophenol using acetic anhydride in the presence of a base (e.g., pyridine), achieving yields >90% .

Enzymatic synthesis : Lipases (e.g., from Bacillus licheniformis) catalyze transesterification between 4-nitrophenol and vinyl acetate, yielding ~77–84% under optimized conditions (e.g., 40°C, 12 hours) .

- Key Considerations :

- Purity: Commercial 4-NPA is typically ≥98% pure (TLC/GC), with a melting point of 75–77°C .

- Storage: Stable at −20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported kinetic parameters (e.g., Km) for 4-NPA hydrolysis by carboxylesterases?

- Methodological Answer : Variations in Km values (e.g., 180–200 µM for human carboxylesterase 1 vs. 2) arise from enzyme isoforms, assay conditions (pH, temperature), or substrate preparation. To resolve contradictions:

Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).

Validate substrate concentration via HPLC to confirm purity and stability .

Use inhibitors like bis(4-nitrophenyl) phosphate (IC50 <1 µM) to isolate specific enzyme contributions .

Q. What computational strategies are effective for modeling 4-NPA interactions with carbonic anhydrases?

- Methodological Answer : Molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA) are used to study enzyme-substrate interactions. For example:

- MD Setup : Simulate 4-NPA docked into the active site of Bombyx mori carbonic anhydrase (BmCA) using software like GROMACS .

- Key Residues : Pro-145, Cys-217, and Glu-216 contribute significantly to binding (ΔGtotal = −8.5 to −1.9 kJ/mol) .

Q. How can reaction conditions be optimized for 4-NPA-based transesterification studies?

- Methodological Answer :

- Solvent selection : Use hydrophobic solvents (e.g., hexane) to enhance enzyme stability and reduce hydrolysis side reactions .

- Immobilization : Lipases immobilized on silica or chitosan show improved reusability (≥5 cycles) and activity retention (>80%) .

- Kinetic resolution : Monitor enantioselectivity (e.g., using chiral HPLC) when 4-NPA is used to synthesize chiral esters .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH ranges for 4-NPA hydrolysis?

- Analysis :

- Enzyme source : Bacterial esterases (e.g., Bacillus spp.) often exhibit optimal activity at pH 7.5–8.5, while mammalian carboxylesterases may favor pH 6.5–7.5 due to structural differences in active-site residues .

- Buffer effects : Phosphate buffers may inhibit certain enzymes compared to Tris-HCl, altering apparent pH optima .

- Resolution : Perform pH profiles using multiple buffers and validate with activity assays across a pH gradient (4.0–9.0).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.